2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole is a heterocyclic compound that features a pyrazole ring and a thiazole ring, both of which are important scaffolds in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form an intermediate, which is then cyclized with a thioamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
2-(1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole: Lacks the dimethyl groups on the pyrazole ring, affecting its reactivity and stability.
Uniqueness
The presence of both the trifluoromethyl group and the dimethyl groups on the pyrazole ring makes 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole unique. These functional groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3S/c1-9-6-10(2)21(20-9)14-19-13(8-22-14)11-4-3-5-12(7-11)15(16,17)18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBSXTAUFZGGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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